molecular formula C19H22O2 B14713928 2-(Pentyloxy)-1,2-diphenylethan-1-one CAS No. 22499-13-4

2-(Pentyloxy)-1,2-diphenylethan-1-one

Cat. No.: B14713928
CAS No.: 22499-13-4
M. Wt: 282.4 g/mol
InChI Key: HNEIEBFUDVTLKJ-UHFFFAOYSA-N
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Description

2-(Pentyloxy)-1,2-diphenylethan-1-one is an organic compound characterized by the presence of a pentyloxy group attached to a diphenylethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentyloxy)-1,2-diphenylethan-1-one typically involves the reaction of 2-bromo-1,2-diphenylethan-1-one with pentanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the pentyloxy group. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Pentyloxy)-1,2-diphenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pentyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Pentyloxy)-1,2-diphenylethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pentyloxy)-1,2-diphenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxy)-1,2-diphenylethan-1-one
  • 2-(Ethoxy)-1,2-diphenylethan-1-one
  • 2-(Butoxy)-1,2-diphenylethan-1-one

Uniqueness

2-(Pentyloxy)-1,2-diphenylethan-1-one is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

22499-13-4

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

2-pentoxy-1,2-diphenylethanone

InChI

InChI=1S/C19H22O2/c1-2-3-10-15-21-19(17-13-8-5-9-14-17)18(20)16-11-6-4-7-12-16/h4-9,11-14,19H,2-3,10,15H2,1H3

InChI Key

HNEIEBFUDVTLKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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